molecular formula C22H17N3O B582960 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 146097-08-7

1-Trityl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No. B582960
CAS RN: 146097-08-7
M. Wt: 339.398
InChI Key: KNEVZPTVZIVFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trityl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the molecular formula C22H17N3O . It is a derivative of 1,2,4-triazole, a class of azoles which are heterocyclic compounds containing one nitrogen atom in the ring .


Molecular Structure Analysis

The molecular structure of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde consists of a 1,2,4-triazole ring substituted with a trityl group and a carbaldehyde group . The InChI code for this compound is 1S/C21H17N3/c1-4-10-18(11-5-1)21(24-17-22-16-23-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H .

Scientific Research Applications

Medicinal Chemistry

1-Trityl-1H-1,2,4-triazole-5-carbaldehyde serves as an intermediate in the synthesis of bioactive compounds. Researchers have explored its potential in drug discovery, particularly for anticancer, antifungal, antituberculosis, and anti-inflammatory agents . Its triazole moiety contributes to its biological activity, making it a valuable building block for designing novel pharmaceuticals.

Agrochemistry

The triazole scaffold has found applications in agrochemical research. Scientists have investigated derivatives of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde for their pesticidal properties. These compounds may exhibit insecticidal, fungicidal, or herbicidal effects, contributing to crop protection and sustainable agriculture .

Material Chemistry

Materials science benefits from the versatility of triazoles. Researchers have explored 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde derivatives for their potential in designing functional materials. These applications include organic semiconductors, luminescent materials, and polymers with tailored properties .

Supramolecular Chemistry

Supramolecular assemblies rely on non-covalent interactions. Triazoles, including 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde derivatives, participate in host-guest interactions, self-assembly, and molecular recognition. Their unique electronic properties make them attractive components in supramolecular architectures .

Bioconjugation and Imaging

1-Trityl-1H-1,2,4-triazole-5-carbaldehyde can serve as a versatile linker for bioconjugation. Researchers use it to attach biomolecules (e.g., proteins, peptides, or nucleic acids) to other entities, such as nanoparticles or fluorescent dyes. Additionally, its fluorescent properties make it useful for bioimaging applications .

Chemical Biology

Chemical biologists employ triazoles to probe biological processes. 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde derivatives can selectively modify proteins, nucleic acids, or lipids, aiding in the study of cellular pathways and interactions. Their stability and specificity enhance their utility in chemical biology research .

Future Directions

The future directions for research on 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-trityl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-16-21-23-17-24-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEVZPTVZIVFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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